Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate
Description
Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 4,6,8-trimethylquinazolin-2-ylamino substituent at the 2-position and an ethyl carboxylate group at the 5-position. Its molecular formula is C₁₈H₁₉N₅O₂, with a molecular weight of 321.38 g/mol (calculated from ). The compound’s structure combines a pyrimidine core with a bulky, lipophilic quinazoline moiety, which may enhance target-binding affinity and modulate pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H21N5O2/c1-6-26-17(25)15-9-20-18(21-13(15)5)24-19-22-12(4)14-8-10(2)7-11(3)16(14)23-19/h7-9H,6H2,1-5H3,(H,20,21,22,23,24) |
InChI Key |
LFSBPIWOQFDFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Quinazoline Moiety: The synthesis begins with the preparation of the 4,6,8-trimethylquinazoline intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Pyrimidine: The quinazoline intermediate is then coupled with a pyrimidine derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Oxidized quinazoline-pyrimidine derivatives.
Reduction: Reduced quinazoline-pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of kinases or other enzymes involved in signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
The target compound is distinguished from analogs by its 4,6,8-trimethylquinazolin-2-ylamino group. Key comparisons include:
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6)
- Molecular Formula : C₁₅H₁₇N₃O₂
- Molecular Weight : 271.31 g/mol
- Key Differences: Substituent at the 2-position: 4-methylphenylamino instead of quinazolinylamino. Reduced steric bulk and lipophilicity due to the absence of the bicyclic quinazoline system. Lower molecular weight (271.31 vs. 321.38 g/mol) may improve solubility but reduce target affinity.
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate (CAS 1457983-64-0)
- Molecular Formula : C₂₁H₂₁N₃O₃S
- Molecular Weight : 395.48 g/mol
- Key Differences: Methylsulfanyl group at the 2-position and 4-phenoxyphenylamino at the 6-position. The sulfur-containing substituent may alter electronic properties and hydrogen-bonding capacity. Higher molecular weight (395.48 g/mol) suggests increased hydrophobicity compared to the target compound.
1-(4-Methyl-2-((4,6,8-trimethylquinazolin-2-yl)amino)pyrimidin-5-yl)ethanone (CAS 925645-95-0)
Structural and Pharmacokinetic Implications
Quinazoline vs. Phenyl/Indole Substituents
- The 4,6,8-trimethylquinazoline moiety in the target compound introduces a bicyclic aromatic system with three methyl groups, enhancing π-π stacking interactions in biological targets (e.g., kinase domains) compared to monocyclic phenyl or indole groups (e.g., in mobocertinib intermediates, ) .
Carboxylate vs. Sulfanyl/Ketone Functional Groups
- The ethyl carboxylate at the 5-position provides a hydrogen-bond acceptor, which may improve water solubility relative to methylsulfanyl (CAS 1457983-64-0) or ethanone (CAS 925645-95-0) groups .
- Metabolic Stability : Ester groups are prone to hydrolysis by esterases, whereas methylsulfanyl and ketone groups may undergo oxidative metabolism, suggesting differing metabolic pathways .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
*Estimated using fragment-based methods.
Biological Activity
Ethyl 4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 351.41 g/mol. It features a pyrimidine ring substituted with a quinazoline moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.41 g/mol |
| CAS Number | 1595858 |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that this compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 10 µM over 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptosis through intrinsic pathways.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of bacterial strains. In vitro assays revealed that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Research Findings:
In a study published in the Journal of Antibiotics (2024), this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. It was found to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.
Inhibition Study:
A kinetic study showed that this compound exhibits competitive inhibition with a Ki value of 50 nM, making it a promising candidate for further development as an antimetabolite drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
